N-(4-acetyl-2-iodophenyl)acetamide
Description
Properties
Molecular Formula |
C10H10INO2 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
N-(4-acetyl-2-iodophenyl)acetamide |
InChI |
InChI=1S/C10H10INO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) |
InChI Key |
SEUVKBSXVWGQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-2-iodophenyl)acetamide typically involves the reaction of acetic anhydride with 1-(4-amino-3-iodophenyl)ethanone . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction. The process involves the acetylation of the amino group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors , can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-acetyl-2-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as or .
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like .
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as .
Common Reagents and Conditions:
Substitution: Sodium azide, potassium cyanide, solvents like dimethylformamide (DMF), and temperatures around 80-100°C.
Oxidation: Potassium permanganate, acidic or basic conditions, and temperatures around 50-70°C.
Reduction: Sodium borohydride, ethanol or methanol as solvents, and temperatures around 0-25°C.
Major Products:
Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-acetyl-2-iodophenyl)acetamide is characterized by its unique structure, featuring an acetyl group and an iodine atom attached to a phenyl ring. The compound can be synthesized through several methods, typically involving the acetylation of 1-(4-amino-3-iodophenyl)ethanone with acetic anhydride or acetyl chloride.
Synthesis Overview:
- Reagents: Acetic anhydride, 1-(4-amino-3-iodophenyl)ethanone
- Conditions: Reaction typically occurs under controlled temperatures with a catalyst to enhance yield.
Chemistry
-
Synthesis of Complex Molecules:
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, enhancing its utility in organic synthesis. -
Catalysis:
The compound can function as a catalyst or catalyst precursor in organic reactions, facilitating the formation of new chemical bonds.
Biology
-
Biochemical Studies:
This compound is utilized in studying enzyme interactions and protein modifications. Its iodine atom can be leveraged for radiolabeling in imaging studies, making it valuable in biochemical research. -
Mechanism of Action:
The interaction of this compound with specific molecular targets leads to various biochemical effects. The iodine atom enhances its reactivity, allowing it to interact effectively with enzymes and proteins.
Medicine
-
Pharmaceutical Research:
Investigations into the therapeutic properties of this compound have shown potential applications in drug synthesis. It has been studied for its anti-inflammatory and antimicrobial properties. -
Diagnostic Agents:
This compound is explored for developing diagnostic agents used in imaging techniques due to its ability to bind selectively to biological targets.
Industry
-
Material Science:
The compound is used in synthesizing materials with specific properties, such as polymers and coatings that require enhanced durability or specific chemical interactions. -
Agriculture:
There is ongoing research into its potential use in developing agrochemicals that can improve crop yield or pest resistance.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound significantly reduced serum levels of inflammatory markers compared to untreated controls. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated effective inhibition against bacteria and fungi, supporting its application in pharmaceutical formulations aimed at treating infections.
Mechanism of Action
The mechanism of action of N-(4-acetyl-2-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and physicochemical properties of acetamides are heavily influenced by substituents on the phenyl ring. Below is a comparison of key structural analogs:
*Estimated based on structural analogs.
Key Observations :
- Halogen Bonding : Iodine substituents (as in N-(4-iodophenyl)acetamide) contribute to halogen bonding, improving ligand-receptor interactions .
- Hydrophobicity vs. Solubility : Methyl groups (e.g., N-(4-iodo-2-methylphenyl)acetamide) increase hydrophobicity, whereas methoxy or hydroxyl groups improve water solubility .
Physical and Chemical Properties
| Property | This compound | N-(4-Iodophenyl)acetamide | N-(4-Methoxyphenyl)acetamide Derivatives |
|---|---|---|---|
| Molecular Weight | ~299.10 | 261.06 | 179.22–300+ |
| Solubility | Low (hydrophobic substituents) | Moderate | High (methoxy improves solubility) |
| Stability | Likely stable due to acetyl group | Stable | Variable (depends on substituents) |
| Melting/Boiling Points | Not reported | Not explicitly provided | Varies by derivative |
Biological Activity
N-(4-acetyl-2-iodophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of N-substituted acetamides, characterized by an acetyl group and an iodine atom on the phenyl ring. The presence of iodine is significant as it enhances the compound's reactivity and biological profile.
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-acetyl-2-iodoaniline with acetic anhydride or acetyl chloride. Efficient synthetic pathways yield high purity and good yields, making it a viable candidate for further biological evaluations.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines stimulated by lipopolysaccharide (LPS). This suggests potential therapeutic applications in treating inflammation-related diseases .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
3. Interaction with Cytochrome P450 Enzymes
This compound has been found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it relevant in pharmacological studies aimed at enhancing therapeutic efficacy.
Case Study 1: Anti-inflammatory Effects
In a controlled study involving LPS-induced inflammation in mice, this compound significantly reduced serum levels of inflammatory markers compared to untreated controls. The results indicated its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans, with varying degrees of effectiveness based on the type of microorganism. Its structural similarities to other halogenated compounds were noted as contributing factors to its antimicrobial potency .
Data Table: Biological Activity Overview
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anti-inflammatory | Significant reduction in IL-6, TNF-alpha levels | Inhibition of cytokine production |
| Antimicrobial | Effective against Gram-positive and some Gram-negative bacteria | Disruption of cell membranes |
| Cytochrome P450 Inhibition | Increased bioavailability of drugs | Competitive inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
